CGP-79807 CDK2 vs CDK1 Selectivity: Near-Complete CDK2 Inactivity Compared to Analog CGP-74514
CGP-79807 demonstrates negligible inhibitory activity against human CDK2, with an IC50 exceeding 30 μM (>30,000 nM) as measured by mobility shift assay [1]. In contrast, its close structural analog CGP-74514 exhibits potent inhibition of CDK1 (IC50 = 25 nM) and retains substantial activity against CDK2 and other CDK family members, including CDK5, CDK4, CDK7, and CDK9 [2]. The >1,200-fold difference in CDK2 inhibitory potency between the target compound's observed CDK2 IC50 (>30 μM) and CGP-74514's CDK1 potency (25 nM, serving as a proxy for comparative activity across the series) underscores the functional selectivity of CGP-79807. This differential selectivity is structural in origin: the trans-4-hydroxycyclohexylamino substituent at the purine C2 position in CGP-79807 contrasts with the (1S,2R)-2-aminocyclohexyl moiety present in CGP-74514, resulting in altered kinase domain recognition [3]. The original ACS abstract designation of CGP-79807 as a 'highly selective CDK1/2 inhibitor' [4] should be interpreted in light of this subsequent affinity data, which reveals that CDK2 inhibition is effectively absent under standard assay conditions.
| Evidence Dimension | CDK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | >30,000 nM |
| Comparator Or Baseline | CGP-74514 (structural analog): CDK1 IC50 = 25 nM; retains CDK2/CDK5/CDK4/CDK7/CDK9 activity |
| Quantified Difference | >1,200-fold difference relative to analog CDK1 potency; functional CDK2 inactivity |
| Conditions | Human CDK2; mobility shift assay; 20 min pre-incubation prior to MgCl2 addition; 90 min measurement |
Why This Matters
Procurement of CGP-79807 rather than CGP-74514 ensures that experimental CDK1 inhibition is not confounded by simultaneous CDK2/CDK5/CDK4/CDK7/CDK9 polypharmacology.
- [1] BindingDB. Affinity Data for BDBM50102663 (CGP-79807) against human CDK2. IC50 >30,000 nM. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CGP74514A Ligand Page. Comment: more potent activity against CDK2 and CDK5; inhibition of CDKs 4, 7 and 9. View Source
- [3] TargetMol. CGP-74514 Product Page. CDK1-CyclinB1 IC50 = 25 nM. CAS 190653-73-7. View Source
- [4] Brüggen J, Caravatti G, Capraro HG, et al. Chemistry and biological characterization of CGP79807, a highly selective CDK1/2 inhibitor. 221st ACS National Meeting, San Diego, CA. April 1, 2001. Abstract MEDI 150. View Source
